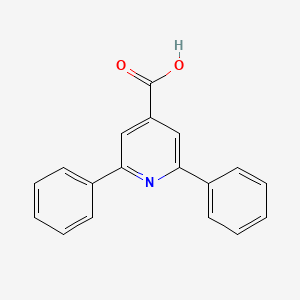

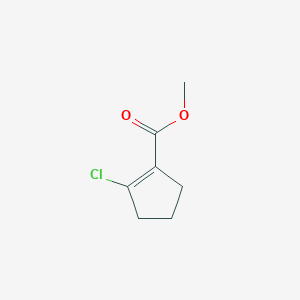

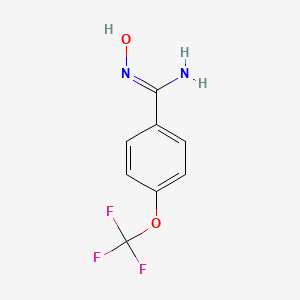

![molecular formula C12H11N3O5 B1352897 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 956204-53-8](/img/structure/B1352897.png)

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a compound that contains a pyrazole moiety . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Pyrazoles have shown luminescent and fluorescent agents .Scientific Research Applications

Structural Insights and Hydrogen Bonding

In the realm of crystallography, researchers have explored the structural properties and hydrogen bonding of molecules similar to 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. For example, studies have shown how molecules with comparable structures form complex hydrogen-bonded sheets and chains, illustrating the molecular interactions that govern the assembly of these compounds into solid-state structures. Such insights are crucial for understanding the crystalline properties and potential applications of these compounds in materials science and drug design (Portilla et al., 2007).

Biotransformation and Biological Activity

Research on related compounds has also delved into biotransformation processes, highlighting the microbial conversion of similar benzoic acid derivatives into new metabolites. This process not only demonstrates the metabolic pathways of these compounds but also their potential in generating novel molecules with distinct pharmacological and toxicological profiles (Hsu et al., 2007).

Synthetic Approaches

The synthesis of analogs and derivatives of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has been a focus of research to develop intermediates for cardiotonic drugs. The development of new synthetic pathways for these compounds is essential for the pharmaceutical industry, offering routes to new drugs and therapeutic agents (Lomov, 2019).

Material Science and Doping

Investigations into the doping of polyaniline with benzoic acid and its derivatives, including 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, have unveiled new materials with enhanced electrical properties. This research is pivotal for the development of conductive polymers and their application in electronics and sensor technology (Amarnath & Palaniappan, 2005).

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, there is significant interest in further studying these compounds . Future research may focus on developing new synthesis methods, exploring additional biological activities, and investigating their potential use in various therapeutic categories .

properties

IUPAC Name |

4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5/c1-20-11-3-2-8(12(16)17)4-9(11)6-14-7-10(5-13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTTWBNEGXXXDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201196173 |

Source

|

| Record name | 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |

CAS RN |

956204-53-8 |

Source

|

| Record name | 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956204-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

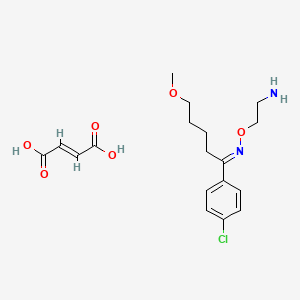

![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)